molecular formula C9H9ClO3 B1597477 (5-Chloro-2-methoxyphenyl)acetic acid CAS No. 7569-62-2

(5-Chloro-2-methoxyphenyl)acetic acid

Cat. No. B1597477
Key on ui cas rn: 7569-62-2
M. Wt: 200.62 g/mol
InChI Key: KEUMRDNHQQLLKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05892106

Procedure details

A flame dried three-necked 3-L round-bottomed flask, equipped with a septa, stirring bar, argon inlet, thermocouple and addition funnel capped with a septa, was vacuum/argon purged. The flask was charged with commercially available 2-methoxy phenylacetic acid (300 g, 1.81 mol) and anhydrous THF (2 L). The mixture was cooled to approximately -15° C. and stirred until the solution became homogeneous. Neat sulfuryl chloride (205 mL, 2.55 mol) was added dropwise via an additional funnel while stirring over an hour. The internal temperature was maintained below -5° C. (ranging between -15° and -5° C.). Immediately after the complete addition of sulfuryl chloride, HPLC analysis showed the reaction was complete. The reaction mixture was poured into cold water (16 L) with vigorous stirring. The resultant slurry was stirred for 3 hours and the white precipitate was collected by filtration, washed with water (2 L), air dried for about 24 h, and vacuum dried to afford 345.3 g (95% yield, 97% by HPLC) of the title compound as an off-white solid that was used without further purification in the next step.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
205 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
16 L
Type
solvent
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10]([OH:12])=[O:11].C1COCC1.S(Cl)([Cl:21])(=O)=O>O>[Cl:21][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[C:4]([CH2:9][C:10]([OH:12])=[O:11])[CH:5]=1

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
COC1=C(C=CC=C1)CC(=O)O
Name
Quantity
2 L
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
205 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Four
Name
Quantity
16 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
stirring bar, argon inlet
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flame dried three-necked 3-L round-bottomed flask, equipped with a septa
ADDITION
Type
ADDITION
Details
thermocouple and addition funnel
CUSTOM
Type
CUSTOM
Details
capped with a septa
CUSTOM
Type
CUSTOM
Details
purged
STIRRING
Type
STIRRING
Details
stirred until the solution
STIRRING
Type
STIRRING
Details
while stirring over an hour
TEMPERATURE
Type
TEMPERATURE
Details
The internal temperature was maintained below -5° C. (ranging between -15° and -5° C.)
STIRRING
Type
STIRRING
Details
The resultant slurry was stirred for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the white precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water (2 L), air
CUSTOM
Type
CUSTOM
Details
dried for about 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
vacuum dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)CC(=O)O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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